molecular formula C8H7BrF2OS B1410795 2-Bromo-6-(difluoromethoxy)thioanisole CAS No. 1804895-99-5

2-Bromo-6-(difluoromethoxy)thioanisole

Cat. No.: B1410795
CAS No.: 1804895-99-5
M. Wt: 269.11 g/mol
InChI Key: NRDGUWQFMPJKLO-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)thioanisole is a brominated thioanisole derivative characterized by a methylthio group (-SMe) attached to a benzene ring substituted with bromine (Br) at position 2 and a difluoromethoxy (-OCF₂H) group at position 6. Thioanisole derivatives are critical intermediates in pharmaceuticals and agrochemicals due to their reactivity in substitution and coupling reactions . The difluoromethoxy group enhances metabolic stability and lipophilicity, making such compounds valuable in drug design .

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2OS/c1-13-7-5(9)3-2-4-6(7)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDGUWQFMPJKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(difluoromethoxy)thioanisole typically involves the bromination of 6-(difluoromethoxy)thioanisole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at a low temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 6-(difluoromethoxy)thioanisole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

Scientific Research Applications

2-Bromo-6-(difluoromethoxy)thioanisole is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)thioanisole involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic reactions, while the difluoromethoxy and thioanisole groups can engage in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-Bromo-6-(difluoromethoxy)thioanisole C₈H₇BrF₂OS 269.11* 2-Br, 6-OCF₂H, SMe Pharmaceutical intermediates
2-Bromo-3-(difluoromethoxy)thioanisole C₈H₇BrF₂OS 269.11 2-Br, 3-OCF₂H, SMe Organic synthesis
2-Bromo-6-fluorobenzo[d]thiazole C₇H₃BrFNS 232.07 2-Br, 6-F, fused thiazole Fluorescent dyes
2-Bromo-6-methoxyphenol C₇H₇BrO₂ 217.03 2-Br, 6-OMe, OH Antioxidant synthesis

*Estimated based on analogous structures.

Table 2: Reactivity and Stability Trends

Compound Class Reactivity Highlights Stability Concerns
Thioanisoles Bromine undergoes Suzuki coupling; difluoromethoxy resists hydrolysis Sensitive to strong oxidizers
Benzo[d]thiazoles Electrophilic substitution favored at position 5; amine derivatives enable H-bonding Thermal decomposition above 200°C
Imidazothiazoles Nitro group directs further functionalization; bromine aids in cross-coupling Photodegradation under UV light

Research Findings

  • Substituent Position Effects : Positional isomers like 2-Bromo-3-(difluoromethoxy)thioanisole exhibit faster bromine substitution than 2,6-disubstituted analogs due to reduced steric hindrance .
  • Difluoromethoxy Stability : The -OCF₂H group in thioanisoles enhances metabolic stability compared to methoxy analogs, as seen in pantoprazole derivatives .
  • Heterocyclic Reactivity: Benzo[d]thiazoles with electron-withdrawing groups (e.g., -NO₂) show higher electrophilic substitution rates, critical for dye synthesis .

Biological Activity

2-Bromo-6-(difluoromethoxy)thioanisole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C9H8BrF2O1S
  • CAS Number : 1804895-99-5

This compound features a bromine atom, a difluoromethoxy group, and a thioanisole moiety, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and difluoromethoxy group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This property is crucial for its potential as a pharmaceutical agent.

Enzyme Interaction

Research indicates that compounds similar to thioanisoles can act as inhibitors or substrates for various enzymes. For instance, studies on thioanisole derivatives have shown their ability to undergo enzymatic oxidation, leading to the formation of sulfoxides. The specific interactions with enzyme active sites can significantly influence the selectivity and efficacy of these compounds in biological systems .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity. This property is particularly relevant in the context of developing new antibiotics or antifungal agents. The structural features that allow for effective membrane penetration may also contribute to its ability to disrupt microbial cell functions.

Anticancer Potential

The compound has been explored for its anticancer properties. Research into structurally related compounds indicates that thioanisoles can induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of cell signaling pathways. The specific mechanisms by which this compound exerts anticancer effects are still under investigation but are believed to involve interactions with key regulatory proteins .

Case Studies

  • Enzymatic Studies : A study involving engineered enzymes demonstrated that modifications in the active site could enhance the conversion rates of thioanisole derivatives into sulfoxides. This suggests that structural variations in compounds like this compound may lead to improved enzymatic activity and selectivity .
  • Antimicrobial Testing : In vitro tests have shown that derivatives of thioanisole possess varying degrees of antimicrobial activity against common pathogens. The results indicate that modifications in the chemical structure can lead to enhanced efficacy against resistant strains.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
This compoundBromine, difluoromethoxy groupAntimicrobial, anticancer
4-BromothioanisoleBromine onlyModerate antimicrobial
6-FluorothioanisoleFluorine onlyLimited anticancer activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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